molecular formula C6H6N2O3 B086250 5-Methyl-2-nitropyridin-3-ol CAS No. 15128-88-8

5-Methyl-2-nitropyridin-3-ol

Cat. No. B086250
CAS RN: 15128-88-8
M. Wt: 154.12 g/mol
InChI Key: FESHDHSFWWFFFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitropyridine derivatives, including those structurally related to "5-Methyl-2-nitropyridin-3-ol", often involves multi-step nucleophilic reactions starting from commercially available chloro-nitropyridines. For instance, Zhang et al. (2019) established a rapid and high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, from 2-chloro-5-nitropyridine through multi-step nucleophilic reactions, achieving a total yield of up to 92% (Zhang et al., 2019).

Molecular Structure Analysis

The molecular and crystal structures of nitropyridine derivatives have been analyzed using X-ray diffraction and density functional theory (DFT). Bryndal et al. (2012) studied the molecular structures of 2-amino-4-methyl-5-nitropyridine and other derivatives, determining their crystal structures and stabilization mechanisms through hydrogen bonding, showcasing the layered arrangement and dimeric motifs in their molecular units (Bryndal et al., 2012).

Chemical Reactions and Properties

Nitropyridines undergo various chemical reactions, including nucleophilic substitution and reactions with ketones and ammonia, leading to a variety of derivatives. Tohda et al. (1994) developed a one-pot synthesis for 2-substituted 3-nitropyridines, highlighting the versatility of nitropyridines in organic synthesis (Tohda et al., 1994).

Physical Properties Analysis

The physical properties of nitropyridines, such as crystal structure, vibrational characteristics, and stability, have been explored through spectroscopic and computational methods. Balachandran et al. (2012) analyzed the conformational stability and vibrational spectra of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives, providing insights into their molecular stability and bond strength (Balachandran et al., 2012).

Chemical Properties Analysis

The chemical properties of nitropyridines, including their reactivity and potential for forming derivatives, have been the subject of numerous studies. Sagitullina et al. (2009) synthesized previously unknown 2-aryl-, 2-hetaryl-, and 2-cyclopropyl-5-nitropyridines, demonstrating the reactive nature and versatility of nitropyridine compounds in synthesizing a wide range of derivatives (Sagitullina et al., 2009).

Scientific Research Applications

Behavioral Pharmacology and Anxiolytic Potential

One study reviews the behavioral pharmacology of AR-A000002, a selective 5-hydroxytryptamine1B antagonist, highlighting its anxiolytic and antidepressant potential. This research demonstrates the utility of chemical compounds in treating anxiety and affective disorders, suggesting a framework for how 5-Methyl-2-nitropyridin-3-ol could be explored for similar neurological applications (Hudzik et al., 2003).

Effects of Cocoa Polyphenols on Cardiovascular Health

Research on cocoa polyphenols examines their effects on leukotriene and nitric oxide metabolism, as well as their potential to improve cardiovascular health. This study provides an example of how compounds similar to 5-Methyl-2-nitropyridin-3-ol might be investigated for their health benefits and mechanisms of action (Sies et al., 2005).

DNA Methyltransferase Inhibitors in Cancer Therapy

The review on DNA methyltransferase inhibitors illustrates their role in inhibiting hypermethylation and restoring suppressor gene expression, offering a glimpse into how compounds like 5-Methyl-2-nitropyridin-3-ol could be relevant in epigenetic modifications and cancer treatment (Goffin & Eisenhauer, 2002).

Energetic Materials and Thermolysis

A comprehensive review of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one) and its salts, focusing on crystal structure, thermolysis, and applications as high-energetic materials, provides insights into the potential for 5-Methyl-2-nitropyridin-3-ol in similar domains of energetic materials and their applications (Singh & Felix, 2003).

Atmospheric Chemistry of Nitrophenols

The atmospheric occurrence and chemistry of nitrophenols review elucidates the processes involving nitrophenols in the environment, suggesting areas where 5-Methyl-2-nitropyridin-3-ol could be studied for its environmental impact and behavior (Harrison et al., 2005).

Safety And Hazards

The safety information for 5-Methyl-2-nitropyridin-3-ol includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) .

properties

IUPAC Name

5-methyl-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(9)6(7-3-4)8(10)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESHDHSFWWFFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617777
Record name 5-Methyl-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-nitropyridin-3-ol

CAS RN

15128-88-8
Record name 5-Methyl-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-nitropyridin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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